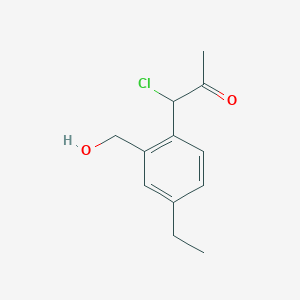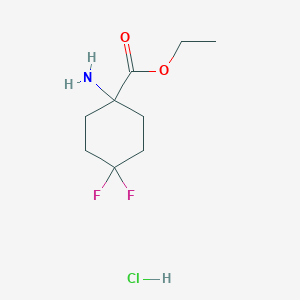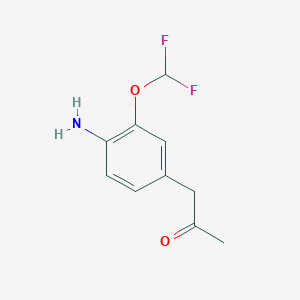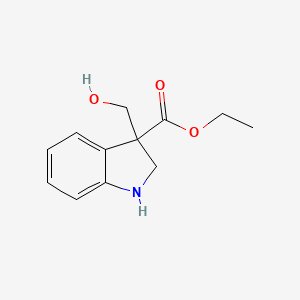![molecular formula C6H11BO2 B14041840 [1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)
[1,1'-BI(Cyclopropan)]-2-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-BI(Cyclopropan)]-2-ylboronic acid is a boronic acid derivative characterized by the presence of two cyclopropane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-BI(Cyclopropan)]-2-ylboronic acid typically involves the reaction of cyclopropylboronic acid with appropriate reagents under controlled conditions. One common method is the Corey-Chaykovsky reaction, which involves the reaction of cyclopropylboronic acid with dimethyloxosulfonium methylide to form the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of [1,1’-BI(Cyclopropan)]-2-ylboronic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-BI(Cyclopropan)]-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, substituted cyclopropanes, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-BI(Cyclopropan)]-2-ylboronic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various coupling reactions.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, [1,1’-BI(Cyclopropan)]-2-ylboronic acid is explored for its potential as a pharmacophore in drug design. Its boronic acid group can interact with biological targets, making it a candidate for developing enzyme inhibitors and other therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of [1,1’-BI(Cyclopropan)]-2-ylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and modulate biological pathways. The cyclopropane rings contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylboronic acid: A simpler analog with a single cyclopropane ring.
Phenylboronic acid: Contains a phenyl group instead of cyclopropane rings.
Vinylboronic acid: Features a vinyl group in place of cyclopropane rings.
Uniqueness
[1,1’-BI(Cyclopropan)]-2-ylboronic acid is unique due to the presence of two cyclopropane rings, which impart distinct steric and electronic properties. These features enhance its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H11BO2 |
|---|---|
Peso molecular |
125.96 g/mol |
Nombre IUPAC |
(2-cyclopropylcyclopropyl)boronic acid |
InChI |
InChI=1S/C6H11BO2/c8-7(9)6-3-5(6)4-1-2-4/h4-6,8-9H,1-3H2 |
Clave InChI |
CMOQQAREPWVZAP-UHFFFAOYSA-N |
SMILES canónico |
B(C1CC1C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate](/img/structure/B14041761.png)
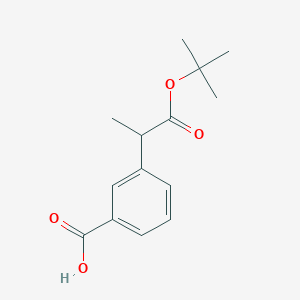
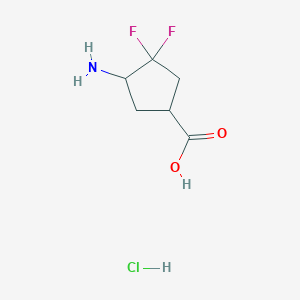
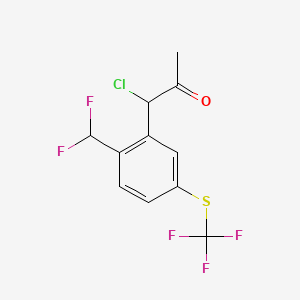

![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)

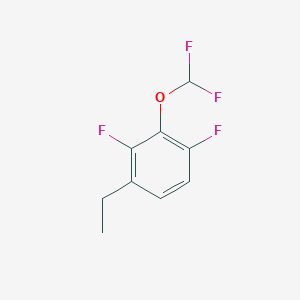
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
